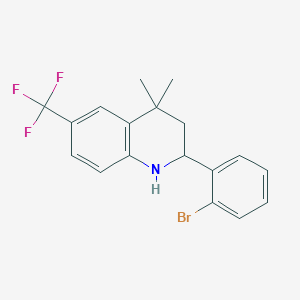
2-(2-Bromophenyl)-4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound with a unique structure that includes a bromophenyl group, a trifluoromethyl group, and a tetrahydroquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (TMSCF3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenyl)-4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Applications De Recherche Scientifique
2-(2-Bromophenyl)-4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)-4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chlorophenyl)-4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- 2-(2-Fluorophenyl)-4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Uniqueness
The presence of the bromophenyl group in 2-(2-Bromophenyl)-4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline makes it unique compared to its chlorinated and fluorinated analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct reactivity and interaction profiles, making this compound particularly interesting for specific applications in medicinal chemistry and material science.
Propriétés
Numéro CAS |
1384265-28-4 |
|---|---|
Formule moléculaire |
C18H17BrF3N |
Poids moléculaire |
384.2 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-4,4-dimethyl-6-(trifluoromethyl)-2,3-dihydro-1H-quinoline |
InChI |
InChI=1S/C18H17BrF3N/c1-17(2)10-16(12-5-3-4-6-14(12)19)23-15-8-7-11(9-13(15)17)18(20,21)22/h3-9,16,23H,10H2,1-2H3 |
Clé InChI |
FATIDLIRHQWMFB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(NC2=C1C=C(C=C2)C(F)(F)F)C3=CC=CC=C3Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



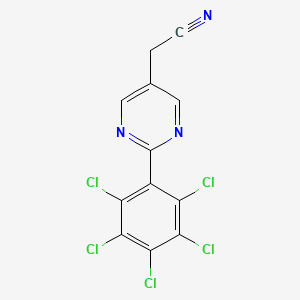
![{2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13086493.png)

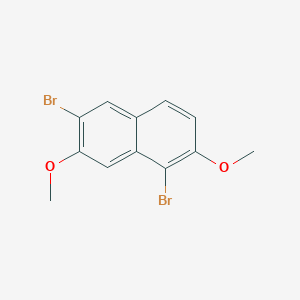
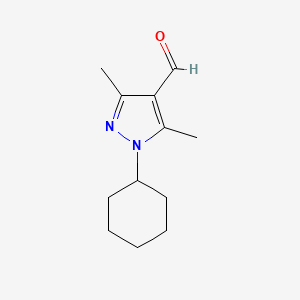
![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B13086512.png)
![5-[(Prop-2-yn-1-yl)amino]furan-2-carboxylic acid](/img/structure/B13086517.png)
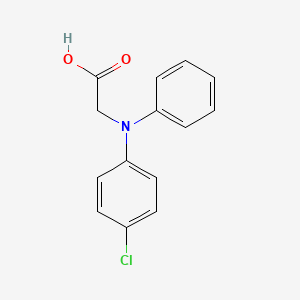


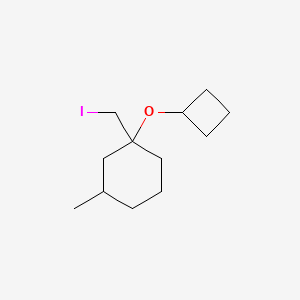
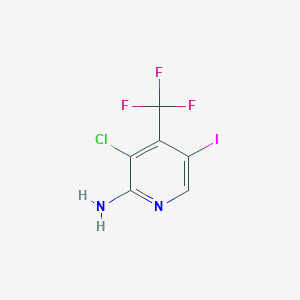
![2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid](/img/structure/B13086558.png)
